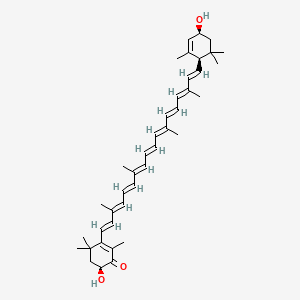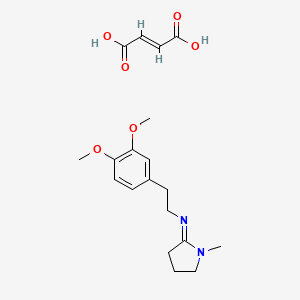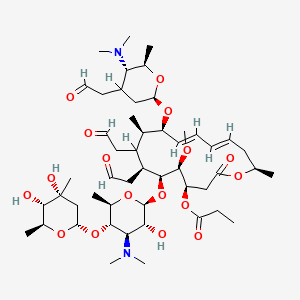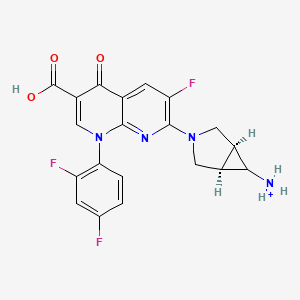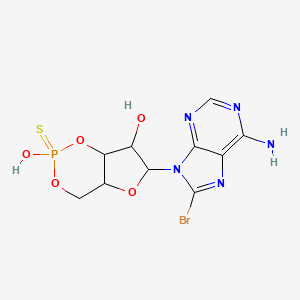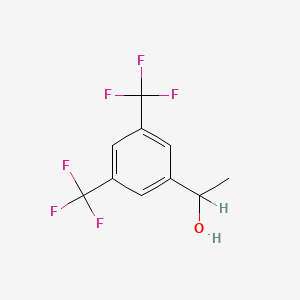
1-(3,5-双(三氟甲基)苯基)乙醇
概述
描述
1-(3,5-Bis(trifluoromethyl)phenyl)ethanol, also known as 3,5-bis(trifluoromethyl)phenethyl alcohol, is a synthetic organic compound that belongs to the class of compounds known as phenyl ethers. It is a colorless, volatile liquid with a sweet, fruity odor. It is insoluble in water but soluble in many organic solvents. It has a molecular weight of 216.19 g/mol and a melting point of -17.8 °C.
科学研究应用
对映选择性合成
- 生物催化过程:通过使用微生物细胞,可以高效地对(R)-[3,5-双(三氟甲基)苯基]乙醇进行对映选择性合成。值得注意的是,研究已经证明了利用Leifsonia xyli CCTCC M 2010241 (Ouyang et al., 2013)、Trichoderma asperellum ZJPH0810 (Li et al., 2013)和Burkholderia cenocepacia (Yu et al., 2018)来实现这一目的。
药物应用
- 手性构建块:该化合物作为合成NK-1受体拮抗剂如阿普利坦、洛拉普利坦和福斯阿普利坦的关键手性构建块。采用不对称生物催化还原和对映选择性加氢等技术进行其合成 (Tang et al., 2018)。
生物催化研究
- 微生物细胞应用:研究强调了微生物细胞的应用,包括Leifsonia xyli HS0904和Candida tropicalis等新菌株,用于对相关的乙酰苯酮化合物进行(R)-[3,5-双(三氟甲基)苯基]乙醇的不对称生物催化还原 (Wang et al., 2011)。
先进合成技术
- 动力学分辨和生物还原:利用脂肪酶进行动力学分辨方法和在离子液体系统中进行生物还原已被探索,用于制备该化合物的光学纯对映体 (Lian, 2013)。
其他应用
- 抗菌性能:一些研究还调查了从1-(3,5-双(三氟甲基)苯基)乙醇衍生的新化合物的合成和抗菌评价,突显了其在开发新的抗菌剂中的潜力 (Vora & Vyas, 2019)。
对映选择性光催化
- 生物无机杂化材料:针对(R)-1-[3,5-双(三氟甲基)苯基]乙醇的对映选择性加氢光合作用的生物无机杂化材料研究展示了将生物途径与人造材料相结合,用于可持续药物生产 (Yin et al., 2021)。
安全和危害
未来方向
The development of efficient synthesis methods for “1-(3,5-Bis(trifluoromethyl)phenyl)ethanol” is a topic of ongoing research. The use of a bienzyme cascade system shows great potential for enhancing the catalytic efficiency of whole-cell-mediated reduction . The development of such strategies provides valuable insight for the development of whole-cell catalysis .
作用机制
Target of Action
1-(3,5-Bis(trifluoromethyl)phenyl)ethanol is a key intermediate for the synthesis of aprepitant , a potent human neurokinin-1 (NK-1) receptor . The NK-1 receptor is involved in various physiological processes, including pain perception and emesis (vomiting) response .
Mode of Action
The compound is often synthesized through a hydrogenation reaction of 3,5-bis(trifluoromethyl)acetophenone (3,5-BTAP), in which enantioselectivity and sufficient active hydrogen are key to restricting the reaction .
Biochemical Pathways
The compound is produced via a whole-cell biocatalyst in a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic condition . The bioreduction of 3,5-bis(trifluoromethyl)acetophenone (BTAP) is carried out by Candida tropicalis 104 .
Result of Action
The result of the compound’s action is the high production of (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol ((S)-3,5-BTPE) with Candida tropicalis 104 . The yield of the bioreduction of 3,5-bis(trifluoromethyl)acetophenone (BTAP) was maintained at 73.7% under an oxygen-deficient environment compared with oxygen-sufficient conditions .
Action Environment
The action of the compound is influenced by the reaction environment. For instance, an increase in substrate to catalyst (S/C) was achieved in a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic condition . Furthermore, when choline chloride:trehalose (ChCl:T, 1:1 molar ratio) was introduced into the reaction system for its versatility of increasing cell membrane permeability and declining BTAP cytotoxicity to biocatalyst, the yields were further increased .
生化分析
Biochemical Properties
1-(3,5-Bis(trifluoromethyl)phenyl)ethanol plays a crucial role in biochemical reactions, particularly in the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone. This compound interacts with enzymes such as Candida tropicalis, which facilitates its bioreduction under microaerobic conditions . The interaction with these enzymes enhances the enantioselectivity and yield of the desired product, making it a valuable intermediate in pharmaceutical synthesis.
Cellular Effects
1-(3,5-Bis(trifluoromethyl)phenyl)ethanol influences various cellular processes, including cell signaling pathways and gene expression. It has been shown to reduce the amount of PCSK9 protein and increase the amount of low-density lipoprotein receptors, thereby impacting lipid metabolism . This compound’s effects on cellular metabolism make it a potential candidate for therapeutic applications in lipid-lowering treatments.
Molecular Mechanism
At the molecular level, 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol exerts its effects through binding interactions with specific biomolecules. It acts as an intermediate in the synthesis of NK-1 receptor antagonists, which are known to inhibit the binding of substance P to the NK-1 receptor
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol have been observed to change over time. The compound’s stability and degradation are influenced by factors such as pH, temperature, and the presence of co-substrates . Long-term studies have shown that the compound maintains its efficacy in bioreduction reactions, with yields remaining consistent under optimized conditions.
Dosage Effects in Animal Models
The effects of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively reduces lipid levels . At higher doses, it may cause adverse effects such as respiratory irritation and skin corrosion . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
1-(3,5-Bis(trifluoromethyl)phenyl)ethanol is involved in metabolic pathways that include the reduction of 3,5-bis(trifluoromethyl)acetophenone. Enzymes such as Candida tropicalis play a crucial role in this process, facilitating the conversion of the substrate to the desired product . The compound’s involvement in these pathways underscores its significance in pharmaceutical synthesis.
Transport and Distribution
Within cells and tissues, 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and function in biochemical reactions.
Subcellular Localization
1-(3,5-Bis(trifluoromethyl)phenyl)ethanol exhibits specific subcellular localization, which is essential for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects . Understanding these localization mechanisms is crucial for optimizing the compound’s therapeutic potential.
属性
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6O/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-5,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSCIQKQJVBPIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00869755 | |
| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00869755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
368-63-8 | |
| Record name | 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00869755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 368-63-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03H8X9K3I3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol in pharmaceutical synthesis?
A1: 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol, particularly its (R)-enantiomer, is a vital chiral building block for synthesizing active pharmaceutical ingredients (APIs). One prominent example is its role as a key intermediate in producing Aprepitant, a medication used to prevent nausea and vomiting caused by chemotherapy and surgery. []
Q2: What are the common methods for synthesizing 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol?
A2: Several approaches exist for synthesizing 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol, with a focus on achieving high enantiomeric purity:
- Asymmetric Hydrogenation: This method utilizes ruthenium-based catalysts with chiral diphosphine-benzimidazole ligands to selectively hydrogenate 3,5-bis(trifluoromethyl)acetophenone, yielding the desired (R)-enantiomer. [] Research has shown success in scaling this process to industrially relevant quantities.
- Enzymatic Reduction: Ketoreductases (KREDs) have proven effective in the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone to 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol. [, ] Immobilizing KREDs on various supports, like resin EC-HFA, allows for their reuse in both batch and continuous flow reactor setups, enhancing process efficiency.
- Transfer Hydrogenation: This method employs rhodium or ruthenium catalysts with specific ligands in the presence of an alcohol as a hydrogen source for the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone. []
Q3: How does the choice of solvent system affect the synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol?
A3: Solvent selection significantly influences reaction yield and enzyme performance. For instance, in KRED-catalyzed synthesis, a mixture of 2-propanol (IPA) and water (90:10 v/v) proved optimal for substrate conversion and facilitated product recovery through simple solvent evaporation. [] Another study highlighted the benefits of using a biphasic system comprising an ionic liquid and buffer, which allowed for higher substrate concentrations and improved yields compared to a monophasic aqueous system. []
Q4: What are the advantages of using immobilized enzymes in the production of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol?
A4: Immobilized enzymes, specifically KREDs in this context, offer several advantages:
- Enhanced Stability: Immobilization often increases enzyme stability, enabling their use in organic solvents, which are often necessary to dissolve 3,5-bis(trifluoromethyl)acetophenone. []
- Recyclability: Immobilized enzymes can be easily recovered and reused for multiple reaction cycles, significantly reducing costs and waste generation. [, ]
- Flow Reactor Compatibility: Immobilization on suitable supports makes enzymes suitable for use in continuous flow reactors, offering advantages in terms of process control, automation, and scalability. []
Q5: What innovative approaches are being explored for sustainable production of (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanol?
A5: Researchers are investigating the use of whole-cell biocatalysts, such as Candida tropicalis, for (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanol production. [, ] These approaches often employ deep eutectic solvents (DES) as an alternative reaction media. DES systems have shown to improve cell membrane permeability and mitigate the cytotoxic effects of substrates like 3,5-bis(trifluoromethyl)acetophenone, leading to higher substrate loading capacities and improved yields. []
Q6: Beyond chemical synthesis, are there other notable methods for producing enantiopure 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol?
A6: Yes, enantioselective transesterification using lipases presents a viable route. Research has shown that Candida antarctica lipase B (CAL-B) effectively catalyzes the resolution of racemic 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol with vinyl acetate as the acyl donor, achieving high enantiomeric excess (>99%) for the desired (R)-enantiomer. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-1-[(2S)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B1232384.png)
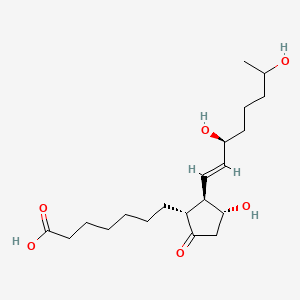

![5,7-dihydroxy-2-[(2S,3S)-3-[4-hydroxy-3-[(Z)-3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)prop-1-en-2-yl]-5-methoxyphenyl]-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one](/img/structure/B1232387.png)

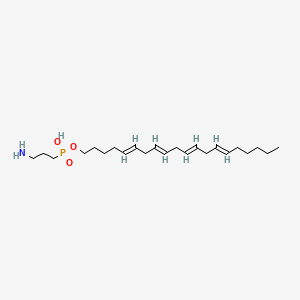
![(E)-7-[3-[(2-Hydroxy-3-phenylpropyl)amino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1232391.png)
